molecular formula C13H13N3O2 B12606025 1-(2-Azidoethoxy)-2-methoxynaphthalene CAS No. 913721-82-1

1-(2-Azidoethoxy)-2-methoxynaphthalene

Cat. No.: B12606025
CAS No.: 913721-82-1
M. Wt: 243.26 g/mol
InChI Key: KWTRLHUKRZUMQD-UHFFFAOYSA-N
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Description

1-(2-Azidoethoxy)-2-methoxynaphthalene is a naphthalene derivative functionalized with a methoxy group at the 2-position and an azidoethoxy group at the 1-position. The azide group (-N₃) confers reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the methoxy group enhances solubility and influences electronic properties. Naphthalene derivatives are widely studied for photochemical behavior, as seen in methoxy-substituted analogs like 1- and 2-methoxynaphthalene, which exhibit distinct photoexcitation dynamics in reactions with nucleophiles such as cyanide ions .

Properties

CAS No.

913721-82-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-azidoethoxy)-2-methoxynaphthalene

InChI

InChI=1S/C13H13N3O2/c1-17-12-7-6-10-4-2-3-5-11(10)13(12)18-9-8-15-16-14/h2-7H,8-9H2,1H3

InChI Key

KWTRLHUKRZUMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-2-methoxynaphthalene typically involves the reaction of 2-methoxynaphthalene with 2-azidoethanol under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Azidoethoxy)-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethoxy)-2-methoxynaphthalene largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in bioconjugation and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
1-(2-Azidoethoxy)-2-methoxynaphthalene C₁₃H₁₃N₃O₂ 259.27 Azide, methoxy, naphthalene Photochemistry, drug delivery
1-(2-Azidoethoxy)-2-methoxyethane C₅H₁₁N₃O₂ 161.16 Azide, methoxy, ethane PEG-based bioconjugation
1-(2-Azidoethoxy)-2-acetamido-2-deoxy-β-D-galactopyranose C₁₀H₁₈N₄O₆ 290.27 Azide, acetamido, sugar backbone Glycobiology, click chemistry
1-Methoxy-4-(methoxymethyl)naphthalene C₁₃H₁₄O₂ 202.26 Methoxy, methoxymethyl Material science

Key Observations :

  • Azide Reactivity : The azidoethoxy group in 1-(2-Azidoethoxy)-2-methoxynaphthalene enables click chemistry applications, similar to smaller azidoethoxy compounds like 1-(2-azidoethoxy)-2-methoxyethane (used in PEGylation) . However, the naphthalene backbone may reduce solubility compared to linear PEG-azides .
  • Aromatic vs. Aliphatic Backbones : Naphthalene derivatives exhibit strong UV absorption and photochemical activity, unlike aliphatic analogs. For example, 1- and 2-methoxynaphthalene undergo photo-substitution with cyanide ions, a property leveraged in photodynamic studies .

Photochemical Behavior :

  • Methoxy-substituted naphthalenes exhibit position-dependent reactivity. 1-Methoxynaphthalene shows higher photoexcitation efficiency than 2-methoxynaphthalene in cyanide substitution reactions . The azide group in 1-(2-Azidoethoxy)-2-methoxynaphthalene may further modulate this reactivity.

Biological Activity

1-(2-Azidoethoxy)-2-methoxynaphthalene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(2-Azidoethoxy)-2-methoxynaphthalene possesses a naphthalene core substituted with an azido group and an ether functionality, which may contribute to its biological activity. The general structure can be represented as follows:

C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}

Cytotoxicity

Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a library of oxadiazole derivatives demonstrated significant cytotoxic effects against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells, suggesting that structural modifications can enhance biological activity . Although specific data on 1-(2-Azidoethoxy)-2-methoxynaphthalene is limited, its structural analogs provide a basis for hypothesizing similar effects.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
1-(2-Azidoethoxy)-2-methoxynaphthaleneTBDTBD
Oxadiazole Derivative AHCT-11615
Oxadiazole Derivative BHeLa20

Enzyme Inhibition

The enzyme inhibition profile is crucial for understanding the therapeutic potential of 1-(2-Azidoethoxy)-2-methoxynaphthalene. Similar compounds have been shown to inhibit key enzymes involved in cancer progression. For example, topoisomerase I inhibitors have been explored for their antiproliferative effects on tumor cells .

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)
1-(2-Azidoethoxy)-2-methoxynaphthaleneTopoisomerase ITBD
Oxadiazole Derivative ATopoisomerase I10
Oxadiazole Derivative BTopoisomerase II12

The biological activity of 1-(2-Azidoethoxy)-2-methoxynaphthalene may involve multiple mechanisms. Compounds with azido groups are known to participate in click chemistry reactions, which can lead to the formation of bioactive conjugates. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.

Case Studies

Several studies have highlighted the importance of structural modifications in enhancing biological activity. For example, research on methoxynaphthalene derivatives indicated that variations in substitution patterns significantly influenced their anticancer properties. These findings suggest that 1-(2-Azidoethoxy)-2-methoxynaphthalene could potentially exhibit enhanced activity through similar mechanisms.

Case Study: Methoxynaphthalene Derivatives

  • Objective : To evaluate the anticancer activity of methoxynaphthalene derivatives.
  • Findings : Certain derivatives showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

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